molecular formula C7H4Br2O2 B14492531 Benzaldehyde, 3,6-dibromo-2-hydroxy- CAS No. 63536-06-1

Benzaldehyde, 3,6-dibromo-2-hydroxy-

Cat. No.: B14492531
CAS No.: 63536-06-1
M. Wt: 279.91 g/mol
InChI Key: ZFQDZPFBSHIVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 3,6-dibromo-2-hydroxy- (C₇H₄Br₂O₂), is a halogenated aromatic aldehyde with bromine substituents at positions 3 and 6 and a hydroxyl group at position 2. Halogenation and hydroxylation patterns in benzaldehyde derivatives are known to influence physicochemical behavior, biological activity, and industrial utility, such as in antifungal agents or aromatic flavorings .

Properties

CAS No.

63536-06-1

Molecular Formula

C7H4Br2O2

Molecular Weight

279.91 g/mol

IUPAC Name

3,6-dibromo-2-hydroxybenzaldehyde

InChI

InChI=1S/C7H4Br2O2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H

InChI Key

ZFQDZPFBSHIVHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)C=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzaldehyde, 3,6-dibromo-2-hydroxy- typically involves the bromination of salicylaldehyde (2-hydroxybenzaldehyde). The reaction is carried out in the presence of bromine (Br2) and a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 3 and 6 positions .

Industrial Production Methods

In an industrial setting, the production of benzaldehyde, 3,6-dibromo-2-hydroxy- may involve a continuous flow process to optimize yield and efficiency. The use of catalysts and advanced reaction techniques can further enhance the production process, making it more cost-effective and scalable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3,6-dibromo-2-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde, 3,6-dibromo-2-hydroxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzaldehyde, 3,6-dibromo-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atoms and hydroxyl group may also contribute to its reactivity and biological effects .

Comparison with Similar Compounds

Structural and Chemical Properties Comparison

The target compound differs from its analogs in substituent type, position, and functional groups:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Functional Groups Key Structural Features
Benzaldehyde, 3,6-dibromo-2-hydroxy- C₇H₄Br₂O₂ ~279.82 (calc.) Br (3, 6) -OH (2), -CHO (1) Ortho-hydroxyl; para-dibromination
3,5-Dichloro-2-hydroxybenzaldehyde C₇H₄Cl₂O₂ 191.01 Cl (3, 5) -OH (2), -CHO (1) Meta-dichlorination; ortho-hydroxyl
2-Hydroxybenzaldehyde C₇H₆O₂ 122.12 None -OH (2), -CHO (1) Unsubstituted; ortho-hydroxyl
3,5-Dibromo-2-methoxybenzaldehyde C₈H₆Br₂O₂ 307.95 Br (3, 5) -OCH₃ (2), -CHO (1) Methoxy substitution; meta-dibromination

Key Observations :

  • Functional Group Impact : The hydroxyl group at position 2 enables hydrogen bonding, increasing solubility in polar solvents compared to methoxy-substituted analogs .

Physicochemical Properties

Solubility and Stability
  • Benzaldehyde derivatives generally exhibit low aqueous solubility due to aromatic hydrophobicity. For example, benzaldehyde has a solubility of 0.06 M in water , while halogenation (e.g., 3,5-dichloro-2-hydroxybenzaldehyde) further reduces solubility due to increased molecular weight and hydrophobicity.
  • Hydroxyl vs. Methoxy: The hydroxyl group in 2-hydroxybenzaldehyde improves solubility in polar solvents (e.g., ethanol) compared to 3,5-dibromo-2-methoxybenzaldehyde, where methoxy substitution reduces polarity .
Chromatographic Behavior
  • Retention Indices: Halogenated benzaldehydes show higher retention times in gas chromatography due to increased molecular weight and interactions with stationary phases. For example, 3,5-dichloro-2-hydroxybenzaldehyde has a Kovats' RI of 1,432 (nonpolar column) , whereas non-halogenated 2-hydroxybenzaldehyde elutes earlier.
Antifungal and Antimicrobial Potential
  • Benzaldehyde exhibits moderate antifungal activity, inhibiting fungal growth at high concentrations . Halogenation enhances this activity; for instance, phenol and 1-decanol derivatives show stronger inhibition .
  • 3,6-Dibromo-2-hydroxybenzaldehyde is hypothesized to have superior bioactivity due to bromine’s electronegativity and lipid solubility, which improve membrane penetration. Similar trends are observed in 3,5-dibromo-2-methoxybenzaldehyde, though methoxy substitution may reduce bioavailability compared to hydroxyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.